molecular formula C₃₉H₅₃NO₂₃ B1146723 Amylostatin XG Octaacetate CAS No. 85747-82-6

Amylostatin XG Octaacetate

Cat. No.: B1146723
CAS No.: 85747-82-6
M. Wt: 903.83
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amylostatin XG Octaacetate is synthesized through the acetylation of Amylostatin XG. The process involves the reaction of Amylostatin XG with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Amylostatin XG Octaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amylostatin XG Octaacetate has several scientific research applications, including:

Mechanism of Action

Amylostatin XG Octaacetate exerts its effects by inhibiting glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition disrupts carbohydrate metabolism, which can be beneficial in conditions like diabetes where regulation of blood sugar levels is crucial .

Comparison with Similar Compounds

Uniqueness: Amylostatin XG Octaacetate is unique due to its specific structure and the presence of multiple acetyl groups, which enhance its inhibitory activity against glycosidases. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

85747-82-6

Molecular Formula

C₃₉H₅₃NO₂₃

Molecular Weight

903.83

Synonyms

[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose

Origin of Product

United States

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